molecular formula C9H10BNO2 B060488 N-Methylindole-5-boronic acid CAS No. 192182-55-1

N-Methylindole-5-boronic acid

Cat. No.: B060488
CAS No.: 192182-55-1
M. Wt: 174.99 g/mol
InChI Key: SYWDZJWBRYIJJB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Methylindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by 1-Methylindole-5-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It’s known that the compound is involved in the sm cross-coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of 1-Methylindole-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

The action of 1-Methylindole-5-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of the compound can be influenced by factors such as pH and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Methylindole-5-boronic acid typically involves the borylation of N-methylindole. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Comparison with Similar Compounds

  • Indole-5-boronic acid
  • N-Methylindole-3-boronic acid
  • Indole-3-boronic acid

Comparison: N-Methylindole-5-boronic acid is unique due to the presence of the methyl group at the nitrogen atom, which can influence its reactivity and biological activity compared to other indole boronic acids.

Properties

IUPAC Name

(1-methylindol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWDZJWBRYIJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374954
Record name (1-Methyl-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192182-55-1
Record name (1-Methyl-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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